Amlodipine besylate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

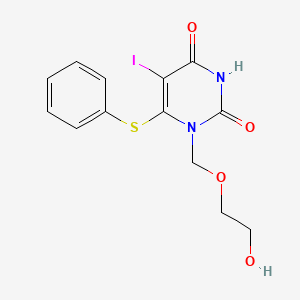

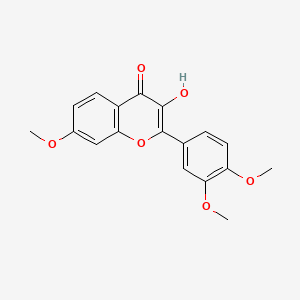

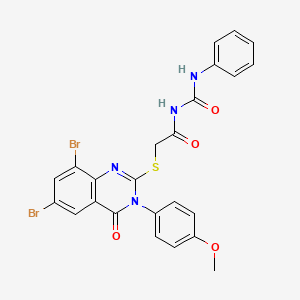

Amlodipine besylate dihydrate is a calcium channel blocker used primarily in the treatment of hypertension and coronary artery disease. It is a dihydropyridine derivative that works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amlodipine besylate dihydrate can be synthesized through various methods. One common approach involves the reaction of amlodipine with benzenesulfonic acid to form the besylate salt. The dihydrate form is obtained by crystallization from an aqueous solution .

Industrial Production Methods: Industrial production typically involves wet granulation and tabletting. The process includes mixing amlodipine besylate with excipients like microcrystalline cellulose and crospovidone, followed by granulation using a starch slurry. The granules are then dried, mixed with additional excipients, and compressed into tablets .

Analyse Des Réactions Chimiques

Types of Reactions: Amlodipine besylate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Typically uses reducing agents such as sodium borohydride.

Substitution: Can involve nucleophilic or electrophilic reagents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Amlodipine besylate dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of calcium channel blockers and their interactions with other molecules.

Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and angina. It is also used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

Industry: Utilized in the formulation of various pharmaceutical products, including tablets and capsules

Mécanisme D'action

Amlodipine besylate dihydrate acts by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound binds to both dihydropyridine and nondihydropyridine binding sites, resulting in a gradual onset of action .

Comparaison Avec Des Composés Similaires

Amlodipine Maleate: Another salt form of amlodipine with similar pharmacokinetic properties.

Amlodipine Mesylate: A different salt form used in some formulations.

Nifedipine: Another dihydropyridine calcium channel blocker with a shorter duration of action.

Uniqueness: Amlodipine besylate dihydrate is unique due to its long-acting nature and high bioavailability. It offers the advantage of once-daily dosing, which improves patient compliance compared to other calcium channel blockers .

Propriétés

Numéro CAS |

532929-68-3 |

|---|---|

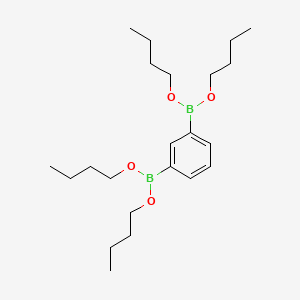

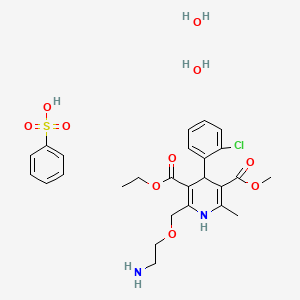

Formule moléculaire |

C26H35ClN2O10S |

Poids moléculaire |

603.1 g/mol |

Nom IUPAC |

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;dihydrate |

InChI |

InChI=1S/C20H25ClN2O5.C6H6O3S.2H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);2*1H2 |

Clé InChI |

CXOUVSIRCRQEOE-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O.O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.